Researchers often encounter failed experiments when using linear RGD peptides due to low affinity (micromolar) and rapid proteolytic degradation. Cyclo(-RGDfK) (CAS 161552-03-0) solves these challenges with a cyclic scaffold delivering nanomolar αvβ3 integrin binding and exceptional serum stability. The D-Phe and Lys residues provide a pre-organized conformation and a free amine for efficient covalent conjugation to drugs, nanoparticles, or surfaces. This enables precise targeting in drug delivery, tissue engineering, and cell adhesion studies. Supplied as lyophilized powder, rigorously QC’d by HPLC and MS. Ready for immediate shipment.
Cyclo(-RGDfK) is a cyclic pentapeptide designed for high-affinity, selective binding to integrin receptors, particularly αvβ3. The molecule's structure incorporates the core Arginine-Glycine-Aspartic acid (RGD) recognition sequence. Its cyclization and the inclusion of a D-phenylalanine residue create a conformationally constrained backbone. This pre-organized structure is critical for enhancing binding affinity and enzymatic stability compared to simple linear RGD peptides, making it a reliable tool for applications requiring precise and sustained integrin interaction. [1]
Procuring a generic linear RGD peptide as a substitute for Cyclo(-RGDfK) often fails due to the linear form's inherent flexibility, which results in significantly lower binding affinity (micromolar vs. nanomolar) and rapid degradation by serum proteases. [1] Furthermore, substitution with other cyclic peptides, such as the common benchmark Cyclo(-RGDfV), is frequently unviable for researchers developing targeted agents. Cyclo(-RGDfK) contains a lysine (K) residue specifically to provide a primary amine side-chain, which serves as a robust and accessible chemical handle for conjugation to drugs, imaging agents, or surfaces—a feature absent in the valine (V) analogue. [2]
Cyclo(-RGDfK) demonstrates potent, low-nanomolar inhibition of the αvβ3 integrin, a key receptor in angiogenesis and tumor metastasis. In direct comparative assays, its IC50 value for αvβ3 was measured at 2.3 nM. [1] This is over 1,000-fold more potent than common linear peptides like RGDS, which typically exhibit IC50 values in the low-to-mid micromolar range. The compound also shows a clear selectivity profile, with a 24-fold lower affinity for the αvβ6 integrin (IC50 = 55 nM), allowing for targeted studies of αvβ3-mediated pathways. [1]
| Evidence Dimension | Integrin Inhibition Potency (IC50) |
| Target Compound Data | 2.3 nM against αvβ3; 55 nM against αvβ6 |
| Comparator Or Baseline | Linear RGD Peptides (~2000-10000 nM against αvβ3) |
| Quantified Difference | Over 1000-fold higher potency vs. linear peptides for αvβ3; 24-fold selectivity for αvβ3 over αvβ6. |
| Conditions | Solid-phase competitive binding assay with purified human integrins. |
This high affinity reduces the required material quantity, lowers potential off-target effects at high concentrations, and ensures reliable, potent inhibition in cellular assays.
A primary procurement driver for selecting Cyclo(-RGDfK) is the intentional inclusion of a lysine (K) residue. The lysine's primary amine side-chain provides a reliable and versatile site for covalent attachment to other molecules, such as nanoparticles, imaging agents, or polymer scaffolds, using well-established amine-reactive chemistries (e.g., NHS-esters). [1] This is a critical design feature that distinguishes it from other high-affinity cyclic peptides like Cilengitide (Cyclo(-RGDfV-)), which lacks a comparable conjugation handle and requires more complex, multi-step modification for attachment. [2]
| Evidence Dimension | Suitability for Amine-Reactive Conjugation |
| Target Compound Data | High: Contains an accessible primary amine on the lysine side-chain. |
| Comparator Or Baseline | Cyclo(-RGDfV-) (Cilengitide): Lacks a primary amine handle for common conjugation chemistries. |
| Quantified Difference | Provides a direct, single-step conjugation site not present in the valine-containing analogue. |
| Conditions | Standard bioconjugation protocols, such as reaction with N-hydroxysuccinimide (NHS) esters. |
This feature simplifies synthesis workflows, reduces development time, and makes it the preferred precursor for creating αvβ3-targeted materials and therapeutics.
The cyclic structure of Cyclo(-RGDfK) confers significant resistance to degradation by proteases commonly found in serum and cell culture media. [1] This contrasts sharply with linear RGD peptides, which are known to be highly susceptible to enzymatic cleavage, leading to a short half-life and loss of activity during experiments. The enhanced stability of the cyclic form ensures a consistent active concentration over the course of long-term cell culture experiments or in vivo studies, directly improving the reliability and reproducibility of results. [2]
| Evidence Dimension | Resistance to Enzymatic Degradation |
| Target Compound Data | High (Conformationally constrained and protease-resistant) |
| Comparator Or Baseline | Linear RGD Peptides (Low; rapidly degraded by proteases) |
| Quantified Difference | Maintains biological activity over extended periods where linear peptides would be inactivated. |
| Conditions | In vitro cell culture with serum; in vivo circulation. |
This stability is critical for procurement in applications requiring long incubation times or in vivo administration, as it prevents loss of material and ensures consistent biological effects.
Due to its high affinity for αvβ3 integrin and its readily conjugatable lysine residue, this compound is a primary choice for developing targeted systems. It can be covalently attached to nanoparticles, liposomes, or cytotoxic drugs to direct them specifically to tumor vasculature and cancer cells overexpressing the receptor. [1]
The compound's high stability and available conjugation site make it ideal for immobilizing onto scaffolds, implants, or cell culture surfaces. This functionalization promotes specific adhesion, proliferation, and differentiation of desired cell types (e.g., endothelial cells, osteoblasts) by engaging αvβ3 integrins, which is critical for regenerative medicine and advanced 3D cell culture. [2]
Given its potent and selective inhibition of αvβ3, Cyclo(-RGDfK) serves as a reliable positive control or competitive inhibitor in research studying integrin-mediated cell adhesion, migration, and signaling. Its stability ensures consistent results across experiments, unlike rapidly degrading linear peptides. [3]